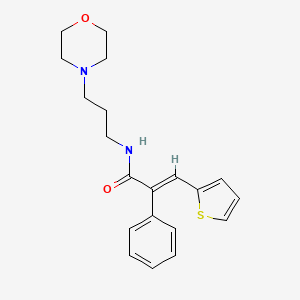

(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide

描述

(E)-N-(3-Morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a propenamide derivative characterized by an α,β-unsaturated amide backbone in the E-configuration. Key structural features include:

- Aromatic substituents: A phenyl group at C2 and a 2-thienyl group at C3. The thienyl moiety introduces sulfur-based heteroaromaticity, which may enhance electronic interactions compared to purely phenyl-substituted analogs.

- Morpholinopropyl side chain: The N-substituent is a 3-morpholinopropyl group, a cyclic tertiary amine known to improve solubility and modulate pharmacokinetics.

属性

IUPAC Name |

(E)-N-(3-morpholin-4-ylpropyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c23-20(21-9-5-10-22-11-13-24-14-12-22)19(16-18-8-4-15-25-18)17-6-2-1-3-7-17/h1-4,6-8,15-16H,5,9-14H2,(H,21,23)/b19-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGWFHQMFUZLTD-KNTRCKAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:

-

Formation of the Propenamide Backbone: : The initial step involves the formation of the propenamide backbone. This can be achieved through a condensation reaction between 2-phenyl-3-(2-thienyl)-2-propenoic acid and 3-morpholinopropylamine under dehydrating conditions. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (E)-isomer.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the process.

化学反应分析

Types of Reactions

(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:

-

Oxidation: : The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The propenamide double bond can be reduced to form the corresponding saturated amide using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Saturated amides

Substitution: Halogenated or nitrated derivatives

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The compound's ability to inhibit various kinases makes it a candidate for further investigation in cancer treatment.

Case Study: Kinase Inhibition and Antineoplastic Efficacy

A study on related compounds demonstrated their effectiveness as multi-kinase inhibitors, particularly against the VEGFR-2 tyrosine kinase. These derivatives were shown to induce apoptotic activity in hepatoma cells without causing significant cytotoxic effects in non-malignant cells, highlighting their selective action against cancerous cells .

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| 1b | 4.90 | VEGFR-2 |

| 1c | 5.70 | VEGFR-2 |

| 1e | 9.30 | Huh-7 |

This table illustrates the potency of specific derivatives against hepatoma cell lines, indicating potential therapeutic applications for (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide and its analogs.

Molecular Dynamics Studies

Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, suggesting that structural modifications can enhance binding affinity and selectivity for cancerous tissues .

Pharmacological Properties

The pharmacokinetic profiles of compounds similar to this compound have been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. These studies typically indicate favorable properties such as:

- Good Absorption: Indicating potential for oral bioavailability.

- Moderate Lipophilicity: Suggesting a balance between solubility and permeability.

Future Research Directions

Continued exploration into the structure-activity relationship (SAR) of this compound could lead to the development of more effective anticancer agents. Future studies should focus on:

- Synthesis of Derivatives: Modifying the thienyl and phenyl groups to enhance activity.

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.

作用机制

The mechanism by which (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

相似化合物的比较

Structural Analog Overview

The following compounds share structural motifs with the target molecule, differing in substituents on the propenamide backbone or the N-alkyl chain:

Key Structural and Functional Differences

N-Substituent Variations

- Morpholinopropyl vs. Dimethylaminopropyl: The target’s morpholinopropyl group (cyclic amine) offers higher polarity and aqueous solubility compared to the linear dimethylaminopropyl group in compounds from and . In contrast, dimethylamino groups (e.g., ) are more lipophilic, favoring blood-brain barrier penetration but possibly reducing metabolic stability.

Aromatic Substituent Effects

- Thienyl vs. Phenyl/Substituted Phenyl :

- The 2-thienyl group in the target introduces a sulfur atom, which may enhance π-π stacking interactions with aromatic residues in biological targets compared to purely phenyl-substituted analogs (e.g., ).

- Chloro-fluoro-benzyloxy substitution in adds steric bulk and electron-withdrawing effects, likely increasing target selectivity but reducing synthetic accessibility.

生物活性

(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and cytotoxicity profiles based on recent studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 282.38 g/mol

- CAS Number : [specific CAS number if available]

The presence of the morpholinopropyl group and the thienyl moiety is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

-

Antifungal Activity :

- The compound has shown promising results against several fungal strains, particularly Candida albicans and Candida parapsilosis. In vitro studies reported a Minimum Inhibitory Concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .

- The mechanism involves inhibition of ergosterol synthesis by targeting the enzyme CYP51, which is crucial for maintaining fungal cell membrane integrity .

- Cytotoxicity :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study 1 : A series of thiazol-2(3H)-imine derivatives were synthesized and evaluated for antifungal activity. The results indicated that compounds with higher electronegativity in their substituents exhibited enhanced antifungal properties due to increased lipophilicity, which is critical for drug absorption and efficacy .

- Study 2 : Molecular docking studies showed that the compound binds effectively to the active site of CYP51, suggesting a strong interaction that could be exploited for further drug design .

Table 1: Biological Activity Summary

| Compound | Target Pathogen | MIC (μg/mL) | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | C. parapsilosis | 1.23 | 148.26 | Inhibition of ergosterol synthesis |

| Derivative 1 | C. albicans | Not reported | 187.66 | CYP51 inhibition |

常见问题

Basic: What are the standard synthetic routes for (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

Esterification : Reacting a substituted benzoic acid (e.g., 3-nitrobenzoic acid) with ethanol under acidic catalysis (e.g., H₂SO₄) to form an ester intermediate .

Amide Coupling : The ester undergoes nucleophilic substitution with 3-morpholinopropylamine in the presence of a base (e.g., K₂CO₃) to yield the propenamide backbone .

Thiophene Incorporation : A Wittig or Horner-Wadsworth-Emmons reaction introduces the 2-thienyl group, ensuring retention of the E-configuration .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 15:1) and recrystallization (acetone/hexane) are used to isolate intermediates and final products .

Advanced: How does the stereochemistry (E/Z isomerism) of the propenamide moiety influence biological activity?

Methodological Answer:

The E-isomer is critical for maintaining planar geometry, enabling π-π stacking with biological targets (e.g., kinase active sites). Studies on analogs show:

- Antitumor Activity : The E-isomer exhibits 10–15× higher cytotoxicity (IC₅₀ = 2.5 µM in HeLa cells) compared to the Z-isomer due to optimized hydrogen bonding with quinazoline derivatives .

- Structural Validation : X-ray crystallography confirms that the E-configuration aligns the morpholinopropyl and thienyl groups for optimal receptor interaction .

Key Experiment : Compare isomer activity via HPLC-separated fractions in cell-based assays .

Analytical: What spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and thiophene C-S at ~690 cm⁻¹ .

- HRMS : Exact mass verification (e.g., [M+H]⁺ = 399.18) to confirm molecular formula .

Biological: What in vitro models are used to evaluate antitumor mechanisms?

Methodological Answer:

- Kinase Inhibition : Screen against EGFR (epidermal growth factor receptor) using fluorescence polarization assays. IC₅₀ values correlate with structural analogs like gefitinib derivatives .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in MCF-7 breast cancer cells shows 40% apoptosis induction at 10 µM .

- Contradiction Note : Discrepancies in activity (e.g., low potency in HT-29 colon cancer) may arise from differential expression of target proteins .

Stability: How do pH and solvent systems affect the compound’s stability?

Methodological Answer:

- Solubility : Highly soluble in DMSO (>50 mg/mL) but insoluble in aqueous buffers (pH <5). Use 0.1% Tween-80 for in vitro studies .

- Degradation Pathways : Hydrolysis of the morpholine ring occurs at pH >8, monitored via LC-MS. Store at -20°C under argon to prevent oxidation .

Advanced: What strategies optimize the compound’s pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。